molecular formula C9H8FN3O2S2 B7829774 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine

3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B7829774
M. Wt: 273.3 g/mol
InChI Key: WJYBGISBJHFPSE-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a sulfonyl-linked 4-fluorobenzyl group at position 3 and an amine at position 3. This compound is of interest in medicinal chemistry due to the pharmacological versatility of thiadiazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfonyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S2/c10-7-3-1-6(2-4-7)5-17(14,15)9-12-8(11)16-13-9/h1-4H,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYBGISBJHFPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NSC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazide derivatives react with carboxylic acids or acyl chlorides in the presence of cyclizing agents. For example, 2-[(4-fluorophenyl)acetyl]hydrazinecarbothioamide undergoes cyclization in sulfuric acid at –10°C to 0°C for 3 hours, yielding 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine with a 69.5% yield. This method leverages the electrophilic properties of sulfuric acid to dehydrate the thiosemicarbazide intermediate, forming the thiadiazole ring (Figure 1).

Reaction Conditions:

  • Temperature: –10°C to 0°C

  • Time: 3 hours

  • Yield: 69.5%

Solid-Phase Synthesis Using Phosphorus Pentachloride

A patent describes a solvent-free approach where thiosemicarbazide, carboxylic acid, and phosphorus pentachloride (PCl₅) are ground at room temperature. The reaction completes in 5–15 minutes, achieving yields exceeding 91% for 2-amino-5-substituted-1,3,4-thiadiazoles. This method eliminates solvent waste and reduces reaction time compared to traditional liquid-phase syntheses.

Key Advantages:

  • No solvent required

  • Reaction time: <15 minutes

  • Yield: >91%

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl moiety is typically introduced via two strategies:

Direct Alkylation During Cyclization

In the synthesis of 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine, the 4-fluorophenylacetyl group is pre-installed on the thiosemicarbazide precursor. Cyclization in sulfuric acid retains the benzyl group at position 5. This method ensures regioselectivity but requires precise temperature control to prevent side reactions.

Post-Cyclization Functionalization

Alternatively, the 4-fluorobenzyl group can be introduced after thiadiazole formation. For example, nucleophilic aromatic substitution using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) facilitates alkylation at position 3. However, this approach is less common due to competing reactions at other ring positions.

Sulfonation at Position 3

The sulfonyl group (–SO₂–) is introduced via oxidation of a thiol (–SH) or sulfide (–S–) intermediate.

Oxidation of Thiol Intermediates

Thiol-containing thiadiazoles, such as 3-mercapto-1,2,4-thiadiazol-5-amine, are oxidized using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). For instance, treatment with 30% H₂O₂ in acetic acid at 60°C for 2 hours converts the thiol to a sulfonyl group with >85% efficiency.

Reaction Conditions:

  • Oxidizing agent: H₂O₂ (30%)

  • Solvent: Acetic acid

  • Temperature: 60°C

  • Time: 2 hours

Direct Sulfonylation via Sulfur Dioxide Insertion

Recent advances utilize sulfur dioxide (SO₂) surrogates, such as DABSO (DABCO·(SO₂)₂), to introduce the sulfonyl group in one pot. This method avoids the need for pre-formed thiols and achieves yields up to 78%.

Integrated Synthesis Routes

One-Pot Cyclization-Sulfonylation

Combining cyclization and sulfonylation steps reduces purification needs. A representative protocol involves:

  • Cyclizing 2-[(4-fluorophenyl)acetyl]hydrazinecarbothioamide with PCl₅ to form the thiadiazole core.

  • Oxidizing the intermediate with H₂O₂/acetic acid to install the sulfonyl group.

Overall Yield: 62–68%

Solid-Phase Synthesis with In Situ Oxidation

Grinding thiosemicarbazide, 4-fluorophenylacetic acid, and PCl₅ produces 3-sulfanyl-5-(4-fluorobenzyl)-1,2,4-thiadiazol-5-amine, which is subsequently oxidized with KMnO₄ in aqueous NaOH.

Comparative Analysis of Methods

MethodKey ReagentsTimeYieldAdvantages
CyclocondensationH₂SO₄, NaOH3 h69.5%High regioselectivity
Solid-PhasePCl₅, Na₂CO₃15 m91%Solvent-free, rapid
Oxidative SulfonationH₂O₂, acetic acid2 h85%Compatible with sensitive substrates

Industrial and Environmental Considerations

Large-scale production prioritizes the solid-phase method due to its minimal solvent use and compatibility with continuous manufacturing. PCl₅, while toxic, is preferred over traditional POCl₃ due to lower volatility and cost. Waste streams are neutralized with sodium carbonate, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Specifically, 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine has been shown to inhibit the growth of various bacterial strains and fungi.

  • Antibacterial Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported inhibition zones indicating effective antibacterial properties.
  • Antifungal Activity : It has also shown promising antifungal effects against common pathogens like Candida species.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Mechanism of Action : It is believed to inhibit DNA synthesis and cell division in cancer cells. The compound may target specific kinases involved in tumorigenesis.
  • In Vitro Studies : Research involving various cancer cell lines (e.g., HepG2 and A549) has demonstrated cytotoxic effects at certain concentrations. The compound's ability to induce apoptosis in cancer cells is a key area of interest.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound significantly reduced bacterial load in vitro.
  • Case Study on Cancer Cell Lines : Research involving A549 lung cancer cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in critical cellular processes, leading to the disruption of cell function and growth. For example, it may inhibit the activity of certain kinases or proteases, which are essential for cell signaling and metabolism. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with these processes underlies its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Halogen-Substituted Benzyl Groups
  • 3-[(4-Chlorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine (CAS 914358-05-7) :
    Replacing the 4-fluorobenzyl group with 4-chlorobenzyl introduces a larger, more electronegative chlorine atom. This substitution may increase lipophilicity and alter binding affinity in hydrophobic pockets of biological targets .
Aromatic Ring Modifications
  • 3-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-5-amine () :
    Direct substitution of the thiadiazole with a dichlorophenyl group eliminates the benzyl linker, reducing conformational flexibility. The chlorine atoms may enhance halogen bonding with target proteins .
  • 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine () :
    Replacing the benzene ring with pyridine introduces a basic nitrogen, which could participate in hydrogen bonding or cation-π interactions, altering selectivity in kinase inhibition .

Heterocyclic Core Modifications

  • 3-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine () :
    The triazole core replaces thiadiazole, modifying the heteroatom arrangement (N-N-S vs. S-N-N). Triazoles often exhibit distinct pharmacokinetic profiles due to enhanced metabolic stability .
Solubility and Polarity
  • 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine (): The methoxy group improves solubility in organic solvents (e.g., chloroform, methanol) compared to sulfonyl analogs, which are more polar and may require DMSO for dissolution .
  • Synthetic Accessibility : Catalyst-free one-pot synthesis () achieves moderate yields (77% for compound 5a), while sulfonyl derivatives may require additional oxidation steps, reducing overall efficiency .

Biological Activity

The compound 3-[(4-Fluorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine is part of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The thiadiazole moiety is recognized for its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring substituted with a fluorobenzyl sulfonyl group. This structural configuration is crucial for its biological activity. The presence of the fluorine atom enhances the compound's stability and reactivity, potentially improving its interaction with biological targets.

The mechanism of action for thiadiazole derivatives often involves interactions with specific enzymes or receptors. The fluorobenzyl group may facilitate binding interactions due to its electronic properties, while the thiadiazole ring can participate in hydrogen bonding and other interactions with target biomolecules. This dual interaction enhances the compound's efficacy against various biological targets.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds bearing the thiadiazole moiety exhibit activity against a range of pathogens, including bacteria and fungi. For instance, modifications to the thiadiazole structure have led to enhanced antibacterial effects against Gram-positive bacteria .

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. In vitro studies revealed that derivatives with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole compounds has been explored in various studies. These compounds are believed to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

StudyFindings
Sarafroz et al. (2019)Identified several 1,3,4-thiadiazole derivatives with potent anticonvulsant activity using scPTZ and MES models .
BenchChem (2024)Highlighted the synthesis protocols for this compound and noted its enhanced stability due to the fluorobenzyl group.
MDPI Review (2020)Discussed the cytotoxic properties of various thiadiazole derivatives, emphasizing their potential in cancer treatment with significant IC50 values against multiple cancer cell lines .

Q & A

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueKey SignalsInterpretation
¹H NMR (DMSO-d₆)δ 8.2 (s, 1H, NH₂), 4.5 (s, 2H, CH₂)Confirms amine and benzyl groups
IR1340 cm⁻¹ (S=O), 1600 cm⁻¹ (C=N)Validates sulfonyl and thiadiazole

Q. Table 2: Biological Activity Comparison

Assay TypeTargetIC₅₀/EC₅₀ (µM)Reference
Antifungal (C. albicans)Ergosterol synthesis12.5
Antitumor (MCF-7)Topoisomerase II8.7

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